Ruthenium
Overview
Description
Ruthenium is a transition metal belonging to the platinum group of the periodic table. It is represented by the symbol Ru and has an atomic number of 44. This compound is a rare, silvery-white metal that is hard and brittle. It was discovered by Karl Ernst Claus in 1844 and named after Ruthenia, the Latin name for Russia . This compound is primarily found in ores containing other platinum group metals and is often used as an alloying agent to improve the hardness and corrosion resistance of other metals .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ruthenium can be prepared through various synthetic routes. One common method involves the reduction of this compound nitrosyl nitrate with sodium borohydride in a flow reactor. This method allows for the synthesis of this compound nanoparticles with tunable sizes . Another approach involves the use of nanometer materials supported this compound catalysts, which are prepared using support materials, precursors, and this compound nanometer particles .
Industrial Production Methods: In industrial settings, this compound is often extracted from platinum ores. The extraction process involves several steps, including crushing the ore, flotation, and smelting. The resulting concentrate is then treated with aqua regia to dissolve the platinum group metals. This compound is separated from the solution through a series of chemical reactions, including precipitation and solvent extraction .
Chemical Reactions Analysis
Types of Reactions: Ruthenium undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. It is known for its catalytic properties, particularly in hydrogenation and hydrogenolysis reactions . This compound can also participate in oxidation reactions, such as the oxidation of alcohols to carboxylic acids using this compound tetroxide .
Common Reagents and Conditions:
Oxidation: this compound tetroxide (RuO4) is a powerful oxidizing agent used in the oxidation of alcohols and alkenes.
Reduction: this compound catalysts are commonly used in hydrogenation reactions, where hydrogen gas is used to reduce organic compounds.
Substitution: this compound complexes can undergo ligand substitution reactions, where one ligand is replaced by another.
Major Products:
Oxidation: Carboxylic acids and ketones are common products of this compound-catalyzed oxidation reactions.
Reduction: Hydrogenation reactions with this compound catalysts often produce alkanes and alcohols.
Substitution: The products of substitution reactions depend on the specific ligands involved and can include a wide range of organometallic compounds.
Scientific Research Applications
Ruthenium has a wide range of scientific research applications across various fields:
Chemistry:
- This compound is used as a catalyst in numerous chemical reactions, including hydrogenation, oxidation, and carbon-carbon bond formation .
- This compound complexes are employed in the synthesis of fine chemicals and pharmaceuticals .
Biology and Medicine:
- This compound complexes have shown promise as anticancer agents due to their ability to interact with DNA and inhibit tumor growth .
- This compound-based compounds are also being explored for their antimicrobial and anti-inflammatory properties .
Industry:
Mechanism of Action
The mechanism of action of ruthenium compounds varies depending on their specific application:
Anticancer Activity:
- This compound complexes can bind to DNA, interfering with its replication and transcription. This leads to the inhibition of tumor cell growth and proliferation .
- Some this compound compounds target specific enzymes involved in cancer cell metabolism, further enhancing their anticancer effects .
Catalytic Activity:
Comparison with Similar Compounds
Properties
IUPAC Name |
ruthenium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ru | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJTLSVCANCCWHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Ru] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Ru | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9064687 | |
Record name | Ruthenium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9064687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Other Solid, Lustrous metal; [Merck Index], Solid | |
Record name | Ruthenium | |
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Record name | Ruthenium | |
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Record name | Ruthenium | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013668 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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CAS No. |
7440-18-8 | |
Record name | Ruthenium | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7440-18-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Ruthenium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007440188 | |
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Record name | Ruthenium | |
Source | EPA Chemicals under the TSCA | |
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Record name | Ruthenium | |
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URL | https://comptox.epa.gov/dashboard/DTXSID9064687 | |
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Record name | Ruthenium | |
Source | European Chemicals Agency (ECHA) | |
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Record name | RUTHENIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
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Record name | Ruthenium | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013668 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
2334 °C | |
Record name | Ruthenium | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013668 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
A: Ruthenium complexes, particularly those containing nonsteroidal anti-inflammatory drug (NSAID) derived ligands, have demonstrated interactions with serum proteins like transferrin and albumin []. These interactions differ from those observed with precursor complexes like [Ru2(O2CCH3)4Cl] []. Furthermore, this compound(III) complexes with ligands like 3-(benzothiazol-2-yliminomethyl)-naphthalen-2-ol exhibit DNA binding affinity and induce DNA cleavage []. This interaction with DNA and potential for DNA damage contributes to their cytotoxic activity against cancer cell lines like human cervical cancer and human laryngeal epithelial carcinoma cells [].
A: Characterization of this compound complexes often involves techniques like X-ray crystallography, infrared spectroscopy (IR), ultraviolet-visible spectroscopy (UV-Vis), electron paramagnetic resonance (EPR), and cyclic voltammetry (CV) []. For instance, this compound(III) complexes with bulky triazolopyrimidine ligands like 5,7-ditertbutyl-1,2,4-triazolo[1,5-a]pyrimidine (dbtp) have been structurally characterized. Examples include trans-[RuCl(3)(H(2)O)(dbtp)(2)] and mer-[RuCl(3)(dbtp)(3)]·0.815OCMe(2), which exhibit distorted octahedral geometries []. These characterization techniques provide valuable insights into the structure, bonding, and electronic properties of this compound complexes.
A: this compound, often employed as a thin film in microelectronics, presents challenges due to its high resistivity []. To address this, researchers are exploring direct copper electroplating on this compound surfaces []. This approach requires careful optimization of plating conditions, including current density, bath composition, and pretreatment to control copper nucleation and achieve uniform, low-resistance copper films on this compound [].
A: * Fischer-Tropsch Synthesis: this compound catalysts excel in the Fischer-Tropsch synthesis, converting synthesis gas (CO and H2) into hydrocarbons []. The support material significantly impacts the catalyst's performance. For example, a this compound catalyst on sodium Y zeolite demonstrated higher chain growth, lower methane selectivity, and a higher olefin-to-paraffin ratio compared to a conventional alumina-supported catalyst []. * Hydrogenation Reactions: this compound complexes, including those with CNN- and PNN-pincer ligands, are highly effective catalysts for ester hydrogenation []. These complexes often undergo dehydroalkylation under reaction conditions, forming this compound(0) species with imine functionalities, which are the proposed active catalytic species []. * CO2 Hydrogenation: this compound N-heterocyclic carbene (NHC) complexes are promising catalysts for CO2 hydrogenation to amides []. Researchers are developing tailored hybrid materials by anchoring these complexes onto silica surfaces, aiming to combine the advantages of homogeneous and heterogeneous catalysts [].
A: Computational techniques like Density Functional Theory (DFT) are crucial for understanding the electronic structure and properties of this compound complexes []. For example, DFT calculations were used to study a this compound(II) imine complex anchored to a silica surface []. These calculations helped interpret experimental spectroscopic data and provided insights into the electronic transitions responsible for the observed UV-Vis spectra [].
A: In this compound(III) dithiocarbamate complexes, the nature of the dithiocarbamate ligand significantly influences cytotoxicity []. For instance, a complex with a piperidine substituent, tris(piperidinedithiocarbamato)this compound(III), exhibited higher cytotoxicity compared to complexes containing phenyl rings in their ligands []. This difference highlights the importance of ligand structure in modulating the biological activity of this compound complexes.
ANone: While not directly addressed in the provided papers, formulation strategies such as encapsulation in nanoparticles or conjugation to biocompatible polymers are commonly investigated to improve the stability, solubility, and bioavailability of metal-based drugs, including this compound complexes.
A: While SHE regulations are not explicitly discussed in the provided papers, responsible research practices necessitate considering the environmental impact of this compound compounds. This includes understanding their potential toxicity, degradation pathways, and developing strategies for their safe handling, disposal, and recycling [, ].
A: Recycling and waste management of this compound, a precious metal, are crucial due to its economic value and potential environmental impact []. Various methods, including hydrometallurgical and pyrometallurgical processes, are employed to recover this compound from spent catalysts and other sources [].
A: The discovery of this compound complexes with remarkable anticancer activity, such as KP1019 and NAMI-A, marked a significant milestone [, ]. These findings sparked intense research into this compound-based metallodrugs as potential alternatives to platinum-based chemotherapy agents [, ].
A: this compound research exemplifies the power of interdisciplinary collaboration, bringing together chemists, biologists, material scientists, and engineers []. For instance, the development of this compound-based anticancer drugs requires expertise in inorganic synthesis, medicinal chemistry, pharmacology, and oncology [, ].
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